molecular formula C21H21ClN2O3S2 B2516433 Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216550-09-2

Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2516433
CAS No.: 1216550-09-2
M. Wt: 448.98
InChI Key: FCMPCZJDQHDKFU-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C21H21ClN2O3S2 and its molecular weight is 448.98. The purity is usually 95%.
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Biological Activity

Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds that incorporate a thiophene moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}N2_2O3_3S
  • Molecular Weight : 348.43 g/mol

The presence of the thiophene ring is significant as it is known to enhance the biological activity of organic compounds.

Antimicrobial Activity

Research indicates that compounds similar to methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit notable antimicrobial properties. For instance:

  • Antifungal Activity : In studies involving various fungal strains, derivatives with similar structures demonstrated effective antifungal activity against pathogens such as Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 12.5 µg/mL .
CompoundMIC (µg/mL)Pathogen
Compound A12.5C. albicans
Compound B6.25A. niger

Antileishmanial Activity

Thiophene derivatives have been shown to possess antileishmanial properties. For example, in vitro studies revealed that certain thiophene derivatives inhibited the proliferation of Leishmania major promastigotes significantly:

  • EC50_{50} values ranged from 0.09 µM to 0.63 µM for the most active compounds .

Cytotoxicity Studies

While exploring the therapeutic potential of this compound, researchers also assessed its cytotoxic effects on mammalian cells:

  • Selectivity Index : The selectivity index was favorable in several studies, indicating low toxicity towards mammalian cells while maintaining efficacy against target pathogens .

The mechanisms underlying the biological activities of this compound include:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to induce ROS production leading to cell death in pathogens while sparing mammalian cells.
  • Inhibition of Key Enzymes : In silico studies suggest that these compounds may inhibit enzymes such as trypanothione reductase, crucial for the survival of certain protozoan parasites .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiophene-containing compounds:

  • Synthesis and Evaluation : A study synthesized eight thiophene derivatives and evaluated their biological activities against Leishmania major. One compound exhibited an EC50_{50} value of 0.09 µM with over 75% inhibition of intracellular amastigotes at low concentrations .
  • Comparative Analysis : A comparative analysis between different thiophene derivatives demonstrated that those with specific substituents (e.g., benzyl groups) showed enhanced biological activity compared to simpler structures .

Properties

IUPAC Name

methyl 6-benzyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2.ClH/c1-26-21(25)18-15-9-10-23(12-14-6-3-2-4-7-14)13-17(15)28-20(18)22-19(24)16-8-5-11-27-16;/h2-8,11H,9-10,12-13H2,1H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMPCZJDQHDKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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